
3,5-Dichloro-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
“3,5-Dichloro-4-(trifluoromethyl)aniline” is a synthetic organic compound . It is a derivative of aniline, which is an aromatic amine . This compound is widely used in the manufacturing of agrochemicals, pharmaceuticals, and materials.
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the preparation method of 2,6-dichloro-4-trifluoromethyl-aniline involves using p-Chlorobenzotrifluoride as the starting material, which is subjected to halogenation reaction and ammoniation reaction . Another method involves a Pd-catalyzed coupling reaction .
Molecular Structure Analysis
The molecular formula of “3,5-Dichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da .
Wissenschaftliche Forschungsanwendungen
- Hexaflumuron , an insect growth regulator used in pest control, relies on this compound as a key intermediate in its synthesis . Hexaflumuron disrupts chitin synthesis in insects, preventing proper development and leading to their demise.
- Researchers have employed this compound in the synthesis of side-group liquid-crystalline polymethacrylates containing fluorine-containing mesogens . These materials exhibit unique optical and mechanical properties, making them valuable for display technologies and other applications.
Agrochemicals and Pesticides
Liquid Crystals and Polymers
Safety and Hazards
Wirkmechanismus
Target of Action
3,5-Dichloro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of Hexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, leading to their death or infertility .
Mode of Action
The compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many organic compounds . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental processes in organic chemistry.
Pharmacokinetics
The compound’s properties such as density, boiling point, and molecular weight have been reported . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of 3,5-Dichloro-4-(trifluoromethyl)aniline is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
Action Environment
The action of 3,5-Dichloro-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is sensitive to the concentration of ammonia .
Eigenschaften
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGLWZIYWMBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381261 | |
| Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496052-55-2 | |
| Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



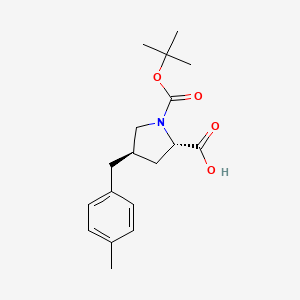
![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1597830.png)
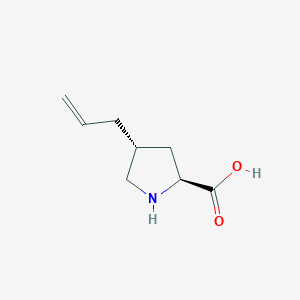


![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)


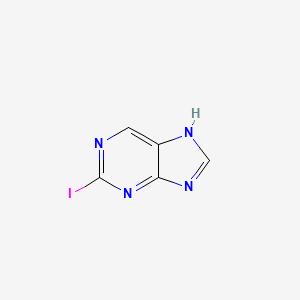
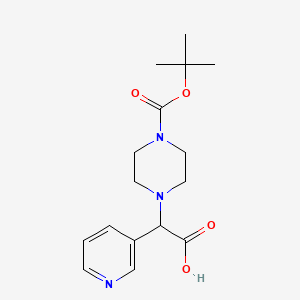

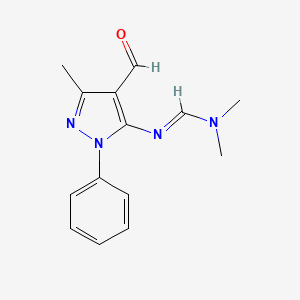

![3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597852.png)